molecular formula C7H14S B1287241 3-Methylcyclohexane-1-thiol CAS No. 38699-50-2

3-Methylcyclohexane-1-thiol

Cat. No.: B1287241
CAS No.: 38699-50-2
M. Wt: 130.25 g/mol
InChI Key: PWHHTYJQSMSOEC-UHFFFAOYSA-N
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Description

3-Methylcyclohexane-1-thiol is an organic compound with the molecular formula C7H14S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to a cyclohexane ring with a methyl group at the third position. This compound is known for its strong odor and is used in various chemical applications .

Scientific Research Applications

3-Methylcyclohexane-1-thiol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylcyclohexane-1-thiol can be synthesized through several methods. One common approach involves the thiolation of 3-methylcyclohexanol using hydrogen sulfide (H2S) in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction typically occurs under reflux conditions .

Industrial Production Methods

In industrial settings, this compound is produced through the catalytic hydrogenation of 3-methylcyclohexanone followed by thiolation.

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclohexane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methylcyclohexane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. It can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanethiol: Similar structure but without the methyl group.

    3-Methylcyclohexanol: The alcohol counterpart of 3-Methylcyclohexane-1-thiol.

    3-Methylcyclohexanone: The ketone counterpart of this compound.

Uniqueness

This compound is unique due to its specific thiol group, which imparts distinct chemical reactivity and odor properties. Its methyl group also influences its steric and electronic properties, differentiating it from other cyclohexane derivatives .

Properties

IUPAC Name

3-methylcyclohexane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14S/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHHTYJQSMSOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313364
Record name 3-Methylcyclohexanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38699-50-2
Record name 3-Methylcyclohexanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38699-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcyclohexanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylcyclohexanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031537
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylcyclohexane-1-thiol
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Reactant of Route 4
3-Methylcyclohexane-1-thiol
Reactant of Route 5
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Reactant of Route 6
3-Methylcyclohexane-1-thiol

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